2-Trifluoromethylaspartic acid
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Overview
Description
2-Trifluoromethylaspartic acid is a fluorinated derivative of aspartic acid, an amino acid that plays a crucial role in the biosynthesis of proteins
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-trifluoromethylaspartic acid typically involves the introduction of a trifluoromethyl group into the aspartic acid molecule. One common method is the polyfluoroalkylation of amino acid anions. For instance, the methyl ester of trifluoropyruvic acid, which can be industrially prepared from perfluoropropylene oxide, serves as a starting material. The trifluoromethyl and ester groups are already present in the ketoester, and the amino group is introduced through subsequent reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve large-scale adaptations of laboratory synthesis techniques. The use of industrially prepared perfluoropropylene oxide as a starting material suggests that the process can be scaled up for commercial production.
Chemical Reactions Analysis
Types of Reactions: 2-Trifluoromethylaspartic acid can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group, potentially converting it into other functional groups.
Substitution: The trifluoromethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
Scientific Research Applications
2-Trifluoromethylaspartic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme-substrate interactions and protein folding.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of drugs with enhanced metabolic stability and bioavailability.
Mechanism of Action
The mechanism of action of 2-trifluoromethylaspartic acid involves its interaction with various molecular targets and pathways. The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This interaction can modulate enzyme activity, protein folding, and other biochemical processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2-Fluoroaspartic Acid: Similar in structure but with a single fluorine atom instead of a trifluoromethyl group.
2-Difluoromethylaspartic Acid: Contains two fluorine atoms in the substituent group.
2-Trifluoromethylalanine: Another amino acid derivative with a trifluoromethyl group.
Uniqueness: 2-Trifluoromethylaspartic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and the ability to form strong interactions with biological molecules. This makes it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2S)-2-amino-2-(trifluoromethyl)butanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3NO4/c6-5(7,8)4(9,3(12)13)1-2(10)11/h1,9H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJLKKGMIXBLGL-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(=O)O)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)[C@](C(=O)O)(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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